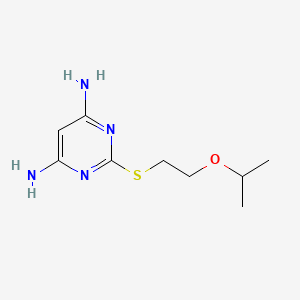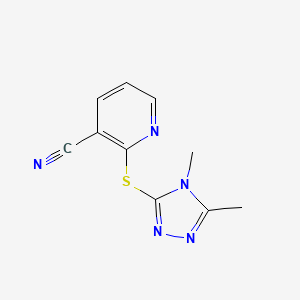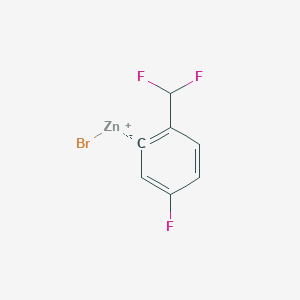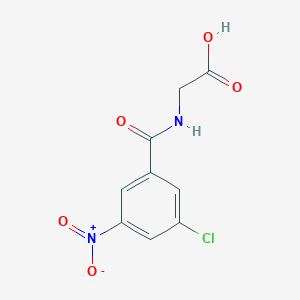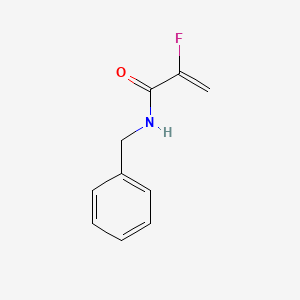
n-(2,5-Dimethoxybenzyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2,5-Dimethoxybenzyl)propionamide: is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a propionamide group attached to a benzyl ring substituted with two methoxy groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,5-Dimethoxybenzyl)propionamide typically involves the reaction of 2,5-dimethoxybenzylamine with propionyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2,5-dimethoxybenzylamine and the acyl chloride group of propionyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: n-(2,5-Dimethoxybenzyl)propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxybenzylamine.
Substitution: Formation of 2,5-dihalobenzyl derivatives.
科学的研究の応用
Chemistry: n-(2,5-Dimethoxybenzyl)propionamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of methoxy-substituted benzyl derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications .
作用機序
The mechanism of action of n-(2,5-Dimethoxybenzyl)propionamide involves its interaction with specific molecular targets in biological systems. The methoxy groups on the benzyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The amide group can also form hydrogen bonds with biological targets, contributing to its overall activity .
類似化合物との比較
2,5-Dimethoxybenzylamine: Similar structure but lacks the propionamide group.
2,5-Dimethoxybenzoic acid: Similar structure but contains a carboxylic acid group instead of the propionamide group.
2,5-Dimethoxybenzaldehyde: Similar structure but contains an aldehyde group instead of the propionamide group.
Uniqueness: n-(2,5-Dimethoxybenzyl)propionamide is unique due to the presence of both methoxy groups and the propionamide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
N-[(2,5-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-12(14)13-8-9-7-10(15-2)5-6-11(9)16-3/h5-7H,4,8H2,1-3H3,(H,13,14) |
InChIキー |
GAECDHLTTHGJLG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCC1=C(C=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


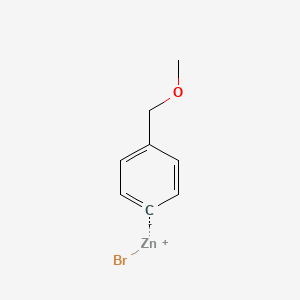
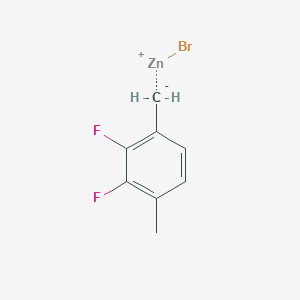
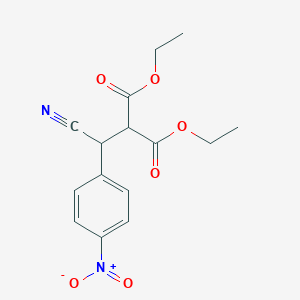
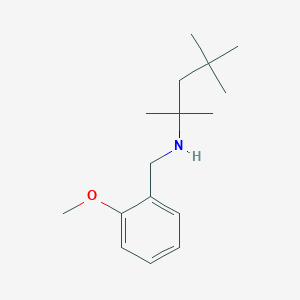
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)
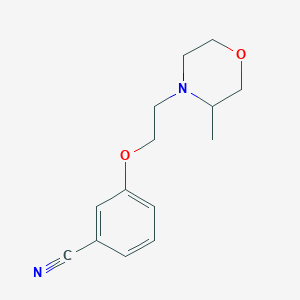
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)

